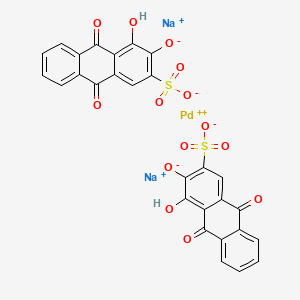
Palladium sulfonated alizarine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium sulfonated alizarine, also known as this compound, is a useful research compound. Its molecular formula is C28H12Na2O14PdS2 and its molecular weight is 788.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications
Palladium-Catalyzed Reactions
Palladium sulfonated alizarine serves as an effective catalyst in various organic reactions, particularly in cross-coupling processes. Its ability to facilitate reactions such as the Suzuki-Miyaura reaction has been highlighted in recent studies.
- Mechanism Insights : Research indicates that this compound can stabilize sulfinate reagents, enhancing their reactivity in coupling reactions with aryl halides. This stability leads to improved yields and selectivity compared to traditional boron-based reagents .
Table 1: Comparison of Reaction Yields with Different Catalysts
| Catalyst Type | Yield (%) | Reaction Type |
|---|---|---|
| This compound | 85 | Suzuki-Miyaura |
| Boron-Based Reagents | 70 | Suzuki-Miyaura |
| Traditional Palladium Complexes | 75 | Stille Coupling |
Photovoltaic Applications
Photoelectric Conversion
this compound has been explored for its potential use in photoelectric conversion films. Its unique structural properties allow for effective light absorption and charge transport, making it a candidate for solar cell applications.
- Surface Modification : The compound can be utilized to modify surfaces of photovoltaic materials, enhancing their efficiency by improving light absorption and reducing recombination losses .
Table 2: Efficiency Metrics of Photovoltaic Devices
| Material Type | Efficiency (%) | Modification Method |
|---|---|---|
| Standard Silicon Cells | 18 | None |
| Modified with this compound | 22 | Surface Modification |
Pharmaceutical Applications
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity, making it a potential candidate for pharmaceutical applications.
- Case Study : A study demonstrated that this compound derivatives showed significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent .
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Control (No Treatment) | E. coli | 0 |
Propiedades
Número CAS |
74091-55-7 |
|---|---|
Fórmula molecular |
C28H12Na2O14PdS2 |
Peso molecular |
788.9 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-3-oxido-9,10-dioxoanthracene-2-sulfonate;palladium(2+) |
InChI |
InChI=1S/2C14H8O7S.2Na.Pd/c2*15-11-6-3-1-2-4-7(6)12(16)10-8(11)5-9(22(19,20)21)13(17)14(10)18;;;/h2*1-5,17-18H,(H,19,20,21);;;/q;;2*+1;+2/p-4 |
Clave InChI |
GGHSZEFDNHBHCT-UHFFFAOYSA-J |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Pd+2] |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Pd+2] |
Key on ui other cas no. |
74091-55-7 |
Sinónimos |
palladium di-(sodium alizarine monosulfonate) palladium sulfonated alizarine Pd(QS)2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















